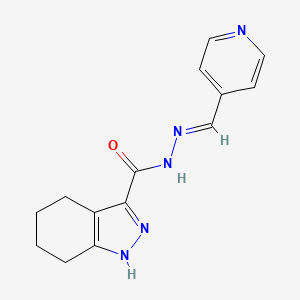

![molecular formula C13H7BrN2O3 B5548298 3-[(4-溴-1H-吡唑-1-基)羰基]-2H-色烯-2-酮](/img/structure/B5548298.png)

3-[(4-溴-1H-吡唑-1-基)羰基]-2H-色烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chromen-2-one derivatives, including those with pyrazolyl substituents, typically involves cyclization reactions. For instance, Padilla-Martínez et al. (2011) reported the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones through oxidative cyclization of 1-phenylhydrazono chromen-2-ones using copper acetate as a catalyst. This method demonstrates a common approach to synthesizing chromen-2-one derivatives by exploiting the reactivity of phenylhydrazono precursors (Padilla-Martínez et al., 2011).

Molecular Structure Analysis

The molecular and supramolecular structures of these compounds can be elucidated using techniques like X-ray diffraction. The study by Padilla-Martínez et al. also highlighted the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, revealing important details about their crystalline forms and the orientation of substituent groups relative to the chromene-pyrazole ring system (Padilla-Martínez et al., 2011).

Chemical Reactions and Properties

The reactivity of chromen-2-one derivatives can vary widely depending on the substituents present. For example, the introduction of pyrazolyl groups can influence the compound's ability to undergo further chemical transformations. Alizadeh and Ghanbaripour (2013) described a one-pot synthesis method for 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-one derivatives, demonstrating the versatility of chromen-2-ones as scaffolds for synthesizing various heterocyclic compounds (Alizadeh & Ghanbaripour, 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in medicinal chemistry. The supramolecular architecture, as discussed by Padilla-Martínez et al., provides insights into the factors that influence these properties, including hydrogen bonding and π-stacking interactions (Padilla-Martínez et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to participate in chemical reactions, are defined by the molecular structure of the chromen-2-one derivatives. Studies like those conducted by Alizadeh and Ghanbaripour provide valuable information on the synthesis and potential reactivity of these compounds, offering a basis for further chemical modifications and applications (Alizadeh & Ghanbaripour, 2013).

科学研究应用

杂环化合物合成

6H-苯并[c]色烯-6-酮,包括3-[(4-溴-1H-吡唑-1-基)羰基]-2H-色烯-2-酮等化合物,在各种杂环化合物的合成中至关重要。这些核心结构因其药理学重要性而得到广泛应用。这些化合物的合成方案已得到综述,表明需要有效且简单的程序,涉及迈克尔受体与1,3-和1,5-二羰基化合物反应,以产生具有生物活性的分子 (Mazimba, 2016)。

抗癌剂的开发

吡唑啉衍生物,包括衍生自3-[(4-溴-1H-吡唑-1-基)羰基]-2H-色烯-2-酮的衍生物,一直是开发新型抗癌剂的重点。这些化合物因其在药物化学中动态应用的潜力而越来越受欢迎。吡唑啉衍生物的合成和生物活性已得到广泛综述,突出了它们在抗癌研究中的重要性 (Ray 等,2022)。

抗氧化特性

色酮及其衍生物,包括3-[(4-溴-1H-吡唑-1-基)羰基]-2H-色烯-2-酮,已被发现具有自由基清除和抗氧化特性。这些特性对于开发旨在抑制或延缓细胞损伤的治疗剂至关重要,细胞损伤可能导致各种疾病。对 400 多种天然和合成衍生的色酮衍生物进行了全面综述,以了解它们的抗氧化潜力,表明 3-[(4-溴-1H-吡唑-1-基)羰基]-2H-色烯-2-酮等化合物在药物化学中的重要性 (Yadav 等,2014)。

绿色合成方法

该化合物还与绿色合成方法有关,特别是在稠合杂环衍生物的多组分合成中。此类方法强调原子经济性和环境友好性,这在现代合成化学中至关重要。该综述重点介绍了通过多组分反应合成复杂分子,表明3-[(4-溴-1H-吡唑-1-基)羰基]-2H-色烯-2-酮在环保化学合成工艺中的更广泛适用性 (Dhanalakshmi 等,2021)。

属性

IUPAC Name |

3-(4-bromopyrazole-1-carbonyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrN2O3/c14-9-6-15-16(7-9)12(17)10-5-8-3-1-2-4-11(8)19-13(10)18/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGAODVEPDCLIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N3C=C(C=N3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(5-methyl-2-furyl)methylene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5548228.png)

![2-(cyclopropylmethyl)-8-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548232.png)

![8-fluoro-N-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5548234.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-cyanophenoxy)acetohydrazide](/img/structure/B5548242.png)

![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5548250.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5548271.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5548274.png)

![3-(4-methoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5548279.png)

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5548285.png)

![N-[4-(aminosulfonyl)phenyl]-2-furamide](/img/structure/B5548311.png)

![4-chloro-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5548314.png)

![2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5548317.png)